N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide
Description
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is notable for its fused triazole and pyridine rings, which enhance π-π stacking interactions and binding affinity in biological targets. The compound is substituted with a 4-ethoxyphenyl group and a 3-methylbenzyl moiety at the sulfonamide nitrogen, which likely modulates its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-29-20-9-7-19(8-10-20)26(14-18-6-4-5-17(2)13-18)30(27,28)21-11-12-22-24-23-16-25(22)15-21/h4-13,15-16H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBOKZZLCFDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides, which have garnered attention for their diverse biological activities. This article explores its biological activity based on recent research findings, including antimalarial properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O2S. It features a triazole ring fused with a pyridine structure and a sulfonamide group, contributing to its biological activity.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of triazolopyridine sulfonamides. A novel series of compounds was evaluated for their activity against Plasmodium falciparum, with some derivatives exhibiting significant inhibitory concentrations (IC50) in the low micromolar range. For instance:
- Compound 1 : IC50 = 2.24 μM
- Compound 2 : IC50 = 4.98 μM
These compounds were designed through virtual screening and molecular docking techniques targeting falcipain-2, an enzyme crucial for the survival of the malaria parasite .
Antimicrobial Activity
Triazolopyridines are also noted for their broad-spectrum antimicrobial properties. The sulfonamide moiety enhances their ability to inhibit bacterial growth. Studies have shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria, with varying degrees of potency.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazolopyridine derivatives have been investigated in various cancer cell lines. For example:
- MCF7 (breast cancer) : GI50 values around 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values indicating significant growth inhibition.
These findings suggest that compounds within this class may serve as lead candidates for further development as anticancer agents .
Case Studies and Research Findings
| Study | Compound | Target | IC50/Activity |
|---|---|---|---|
| Study 1 | This compound | Plasmodium falciparum | IC50 = 2.24 μM |
| Study 2 | Various triazolopyridine derivatives | Gram-positive bacteria | Effective growth inhibition |
| Study 3 | Triazolopyridine series | MCF7 cell line | GI50 = 3.79 µM |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:
- Inhibition of falcipain-2 : This enzyme plays a critical role in hemoglobin digestion by the malaria parasite.
- Antimicrobial action : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Effects: The 4-ethoxy group in the target compound may enhance metabolic stability compared to the 4-methoxy group in the first analog, as ethoxy groups are less prone to oxidative demethylation .
Core Heterocycle Differences :
- Compounds with a [1,2,4]triazolo[4,3-a]pyridine core (e.g., the target compound and first two analogs) exhibit stronger antimalarial activity than pyridazine derivatives (e.g., 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide), likely due to better target engagement with falcipain-2 .
Sulfonamide vs. Acetamide Linkers :
- Sulfonamide-containing analogs (e.g., target compound) generally show higher potency than acetamide derivatives, as sulfonamides facilitate stronger hydrogen bonding with protease active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
